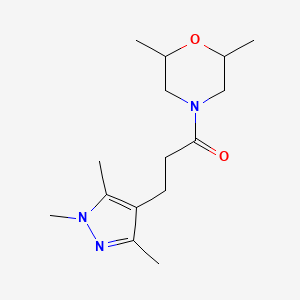
1-(2,6-Dimethylmorpholin-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylmorpholin-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DTP, and it is a derivative of pyrazolone.
Wirkmechanismus
The mechanism of action of 1-(2,6-Dimethylmorpholin-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins, which are known to play a key role in the inflammatory response.
Biochemical and Physiological Effects:
1-(2,6-Dimethylmorpholin-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has been found to possess significant anti-inflammatory and analgesic properties. Additionally, this compound has also been shown to possess antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(2,6-Dimethylmorpholin-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one in lab experiments is its relatively low cost and easy availability. Additionally, this compound has been found to be relatively stable under a wide range of experimental conditions. However, one of the major limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,6-Dimethylmorpholin-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one. One of the major areas of research is in the development of new synthetic methods for the production of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, there is also a need for further research to evaluate the toxicity and safety of this compound for use in various applications.
Synthesemethoden
The synthesis of 1-(2,6-Dimethylmorpholin-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one is typically carried out using a multi-step reaction process. The first step involves the reaction of 2,6-dimethylmorpholine with ethyl acetoacetate, which results in the formation of 1-(2,6-dimethylmorpholin-4-yl)propan-1-one. This intermediate product is then reacted with 1,3,5-trimethylpyrazole in the presence of a suitable catalyst to produce the final product, 1-(2,6-Dimethylmorpholin-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethylmorpholin-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has been extensively studied for its potential applications in various scientific fields. One of the major applications of this compound is in the field of medicinal chemistry, where it has been found to possess significant anti-inflammatory and analgesic properties. Additionally, this compound has also been studied for its potential use as a catalyst in organic synthesis reactions.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-10-8-18(9-11(2)20-10)15(19)7-6-14-12(3)16-17(5)13(14)4/h10-11H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRWTULTDOCVBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

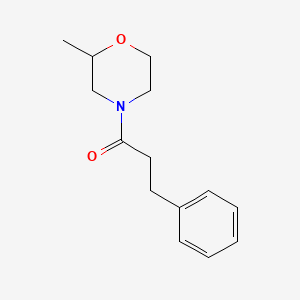
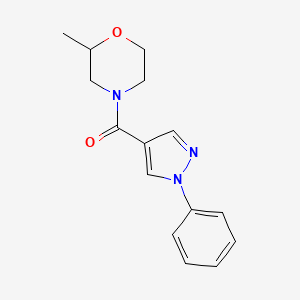
![[1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7492110.png)

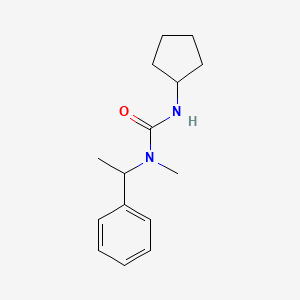
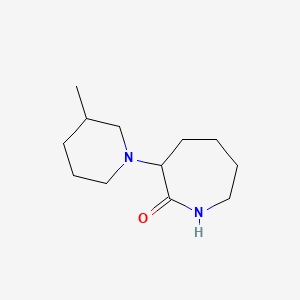
![4-[[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]amino]-3-nitro-N-propan-2-ylbenzamide](/img/structure/B7492125.png)
![2-Methyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7492132.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492137.png)
![N-[1-(4-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492139.png)
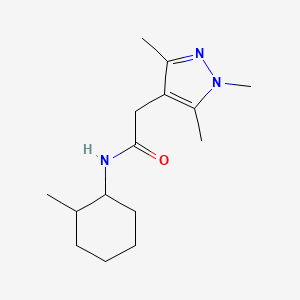
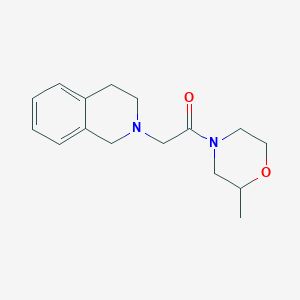
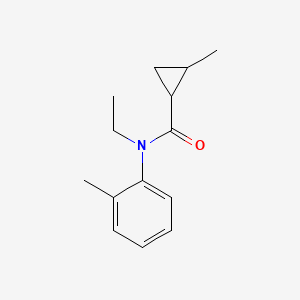
![1-[3-(1H-benzimidazol-2-yl)propyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]urea](/img/structure/B7492186.png)